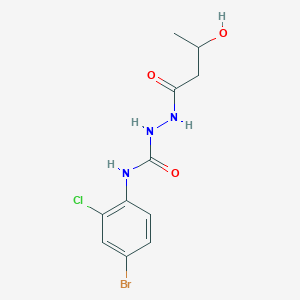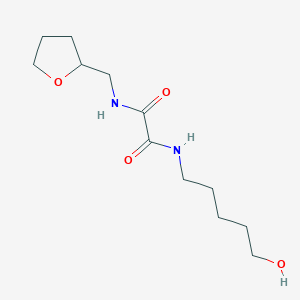![molecular formula C15H13ClF2N2O3S B4113762 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide](/img/structure/B4113762.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide, also known as DAAOI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide derivatives and is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO). In
Wirkmechanismus
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide involves the inhibition of the enzyme DAAO. DAAO is responsible for the metabolism of D-amino acids in the brain. Inhibition of this enzyme leads to an increase in the levels of D-amino acids, which have been shown to have several physiological and pathological effects. The exact mechanism by which D-amino acids exert their effects is not fully understood, but it is thought to involve modulation of neurotransmission, neuroprotection, and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of D-amino acids in the brain, which have been implicated in several physiological and pathological processes. D-amino acids have been shown to modulate neurotransmission, neuroprotection, and neurodegeneration. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of DAAO and has been shown to increase the levels of D-amino acids in the brain. This makes it a useful tool for studying the physiological and pathological effects of D-amino acids. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide. One direction is to further investigate the physiological and pathological effects of D-amino acids in the brain. Another direction is to develop more potent and selective inhibitors of DAAO for potential therapeutic applications in the treatment of neurological disorders. In addition, the compound could be further studied in vivo to determine its potential applications in the field of medicine. Finally, the development of new synthetic methods for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide could lead to more efficient and cost-effective production of the compound.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)alaninamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to be a potent inhibitor of the enzyme DAAO, which is responsible for the metabolism of D-amino acids in the brain. This inhibition leads to an increase in the levels of D-amino acids, which have been implicated in several physiological and pathological processes, including neurotransmission, neuroprotection, and neurodegeneration.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3S/c1-9(15(21)19-14-12(17)3-2-4-13(14)18)20-24(22,23)11-7-5-10(16)6-8-11/h2-9,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOXOIJPYTXWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2,6-difluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4113706.png)
![2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113714.png)


![isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4113730.png)
![7-bromo-1-(4-butoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113736.png)


![N-[(2,5-dimethylphenyl)sulfonyl]tryptophan](/img/structure/B4113770.png)
![ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B4113787.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4113795.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)